molecular formula C8H13ClN2 B1464779 4-Propylpyridin-2-amine hydrochloride CAS No. 1187932-45-1

4-Propylpyridin-2-amine hydrochloride

Cat. No. B1464779
CAS RN: 1187932-45-1
M. Wt: 172.65 g/mol
InChI Key: KRSKRPDOVCWENX-UHFFFAOYSA-N
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Description

“4-Propylpyridin-2-amine hydrochloride” is a chemical compound with the molecular formula C8H13ClN2 and a molecular weight of 172.65 g/mol . It is used for research purposes.


Synthesis Analysis

The synthesis of amines, such as “4-Propylpyridin-2-amine hydrochloride”, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of “4-Propylpyridin-2-amine hydrochloride” is based on a pyridine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a propyl group attached to the pyridine ring.


Chemical Reactions Analysis

Amines, including “4-Propylpyridin-2-amine hydrochloride”, can undergo a variety of chemical reactions. These include reactions with acids to form salts, reactions with alkyl halides to form secondary and tertiary amines, and reactions with acyl chlorides to form amides .


Physical And Chemical Properties Analysis

Amines, including “4-Propylpyridin-2-amine hydrochloride”, have certain physical and chemical properties. They have varying degrees of solubility in water, and their boiling points can differ based on whether they are primary, secondary, or tertiary amines .

Scientific Research Applications

Anti-Inflammatory Research

4-Propylpyridin-2-amine hydrochloride: has been implicated in the synthesis of pyrimidine derivatives, which are known for their anti-inflammatory properties . These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This suggests that derivatives of 4-Propylpyridin-2-amine hydrochloride could be potent anti-inflammatory agents, potentially leading to new treatments for conditions characterized by chronic inflammation.

Anti-Fibrosis Studies

In the realm of anti-fibrosis, 4-Propylpyridin-2-amine hydrochloride derivatives have been evaluated for their effectiveness against fibrotic diseases . These studies involve assessing the inhibition of collagen expression and hydroxyproline content in cell culture mediums, which are indicative of fibrotic activity. The compound’s role in these studies is crucial for developing novel anti-fibrotic drugs that could treat diseases like idiopathic pulmonary fibrosis and organ fibrosis following chronic injuries.

Pharmacological Applications

The piperidine and pyridine moieties, closely related to 4-Propylpyridin-2-amine hydrochloride , are present in numerous pharmaceuticals . They are used in over twenty classes of drugs, including anticancer agents, Alzheimer’s disease therapy, antibiotics, and analgesics. This highlights the compound’s potential as a versatile building block in drug design and discovery.

Medicinal Chemistry

4-Propylpyridin-2-amine hydrochloride: plays a significant role in medicinal chemistry, particularly in the design of BACE1 inhibitors for Alzheimer’s disease treatment . The pyridine scaffold, which is part of the compound’s structure, is essential due to its basicity, water solubility, stability, and hydrogen bond-forming ability.

Chemical Biology

In chemical biology, 4-Propylpyridin-2-amine hydrochloride is involved in the construction of heterocyclic compound libraries with potential biological activities . These libraries are crucial for the discovery of new biologically active compounds, including those with anti-cancer, antihypertensive, antiulcer, and antimicrobial properties.

Drug Discovery

The compound’s nucleus is a cornerstone in the field of drug discovery, where it is used to create drugs with a wide range of biological activities . Its derivatives are being explored for their roles as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents.

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloroaniline”, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, is carcinogenic, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-propylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-2-3-7-4-5-10-8(9)6-7;/h4-6H,2-3H2,1H3,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSKRPDOVCWENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propyl-pyridin-2-ylamine hydrochloride

CAS RN

1187932-45-1
Record name 2-Pyridinamine, 4-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.